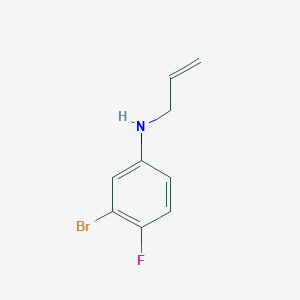
3-Bromo-4-fluoro-N-(prop-2-en-1-yl)aniline
Overview
Description
“3-Bromo-4-fluoro-N-(prop-2-en-1-yl)aniline” is a chemical compound with the CAS RN®: 1566177-13-6 . It is used for testing and research purposes . It is not suitable for use as a medicine, food, or household item .
Synthesis Analysis
The synthesis of molecules similar to “this compound” often involves metal-catalyzed reactions . Transition metals such as iron, nickel, and ruthenium can serve as catalysts in the synthesis of these molecules . For example, the asymmetric transfer hydrogenation (ATH) reaction of a precursor with a catalyst can produce alcohols in high yield .Scientific Research Applications
Fluorinated Compounds in Organic Synthesis
Fluorine-containing functionalities are crucial in the design of new pharmaceuticals, agrochemicals, and materials due to their unique influences on physical, chemical, and biological properties. Aqueous fluoroalkylation has been explored as a more environmentally friendly approach for incorporating fluorinated or fluoroalkylated groups into molecules, highlighting the growing emphasis on sustainable synthesis methods (Song et al., 2018).
Aniline Derivatives in Chemical Synthesis
Aniline derivatives, like the compound , serve as key intermediates in the synthesis of azole compounds, demonstrating their utility in creating value-added chemicals from carbon dioxide (CO2) as a C1 feedstock. This utilization underscores the role of aniline derivatives in innovative and environmentally friendly chemical synthesis processes (Vessally et al., 2017).
Fluorinated Liquid Crystals
Fluorinated compounds have found significant applications in the development of liquid crystals. The presence of fluorine atoms can drastically modify melting points, mesophase morphology, and other critical physical properties, making these compounds highly valuable in the creation of advanced display technologies (Hird, 2007).
Environmental and Biological Stability of Fluoropolymers
Fluoropolymers, which are high molecular weight compounds containing fluorine, like the broader class to which 3-Bromo-4-fluoro-N-(prop-2-en-1-yl)aniline belongs, are noted for their exceptional chemical and biological inertness. These properties make them suitable for various applications, ranging from industrial coatings to medical devices, without significant environmental or health risks (Henry et al., 2018).
Mechanism of Action
Target of Action
It’s worth noting that similar compounds, such as indole derivatives, have been found to bind with high affinity to multiple receptors, which could be helpful in developing new useful derivatives .
Mode of Action
Related compounds, such as indole derivatives, are known to interact with their targets, leading to a variety of biological activities .
Biochemical Pathways
Similar compounds, such as indole derivatives, are known to affect a variety of biochemical pathways, leading to diverse biological activities .
Result of Action
Related compounds, such as indole derivatives, are known to have diverse biological activities .
Safety and Hazards
“3-Bromo-4-fluoro-N-(prop-2-en-1-yl)aniline” should be handled with care. It is not suitable for use as a medicine, food, or household item . Similar compounds have been classified as Acute Tox. 4 Oral - Eye Irrit. 2 . Therefore, it is advisable to avoid ingestion and inhalation, and to use protective clothing, gloves, safety glasses, and a dust respirator when handling this compound .
Biochemical Analysis
Biochemical Properties
3-Bromo-4-fluoro-N-(prop-2-en-1-yl)aniline plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. This compound is known to form covalent bonds with nucleophilic sites on enzymes, leading to enzyme inhibition or activation. For instance, it can interact with cytochrome P450 enzymes, which are involved in the metabolism of various substrates. The nature of these interactions often involves the formation of stable adducts, which can alter the enzyme’s activity and specificity .
Cellular Effects
The effects of this compound on cellular processes are diverse and depend on the type of cells and the concentration of the compound. In general, this compound can influence cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to modulate the activity of kinases, which are crucial for signal transduction pathways. Additionally, this compound can affect the expression of genes involved in oxidative stress responses, leading to changes in cellular metabolism and function .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. One key mechanism involves the binding of the compound to active sites of enzymes, resulting in enzyme inhibition or activation. This binding can lead to conformational changes in the enzyme, affecting its catalytic activity. Additionally, this compound can interact with transcription factors, influencing gene expression by altering the binding affinity of these factors to DNA .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. This compound is relatively stable under standard laboratory conditions, but it can undergo degradation when exposed to light or extreme pH conditions. Long-term studies have shown that prolonged exposure to this compound can lead to cumulative effects on cellular function, such as altered cell proliferation and apoptosis .
Dosage Effects in Animal Models
The effects of this compound in animal models vary with different dosages. At low doses, the compound may exhibit minimal toxicity and can be used to study its therapeutic potential. At higher doses, this compound can induce toxic effects, including hepatotoxicity and nephrotoxicity. Threshold effects have been observed, where a certain concentration of the compound is required to elicit a significant biological response .
Metabolic Pathways
This compound is involved in various metabolic pathways, primarily through its interaction with cytochrome P450 enzymes. These enzymes catalyze the oxidation of the compound, leading to the formation of reactive intermediates. These intermediates can further react with cellular macromolecules, affecting metabolic flux and metabolite levels. Additionally, the compound can influence the activity of other enzymes involved in detoxification processes .
properties
IUPAC Name |
3-bromo-4-fluoro-N-prop-2-enylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrFN/c1-2-5-12-7-3-4-9(11)8(10)6-7/h2-4,6,12H,1,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXQKCFROQFBJEP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCNC1=CC(=C(C=C1)F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrFN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-(3-Iodo-1H-pyrrolo[2,3-b]pyridin-5-yl)benzaldehyde](/img/structure/B1411855.png)
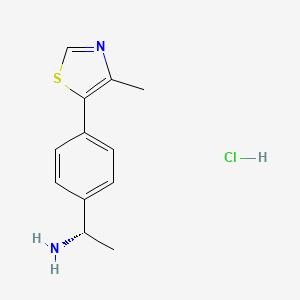
![3-(1H-Pyrrolo[2,3-b]pyridin-5-yl)benzaldehyde](/img/structure/B1411857.png)

![D-Alanine, 1-[(1,1-dimethylethoxy)carbonyl]-D-prolyl-](/img/structure/B1411863.png)
![4-[2,3']Bipyridinyl-5-ylpyrimidin-2-ylamine](/img/structure/B1411864.png)
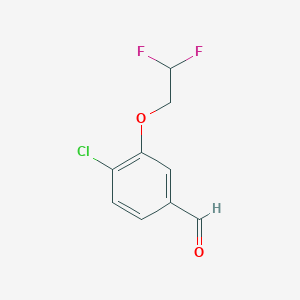
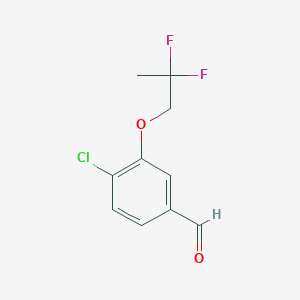


![4-(2,2-Difluorobenzo[1,3]dioxol-5-yl)-benzaldehyde](/img/structure/B1411870.png)
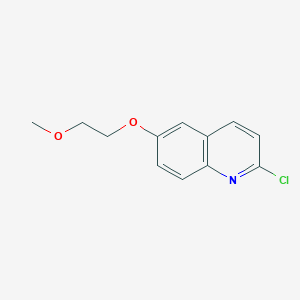

![1-[3-Bromo-2-(2,2-difluoropropoxy)phenyl]ethylamine](/img/structure/B1411877.png)